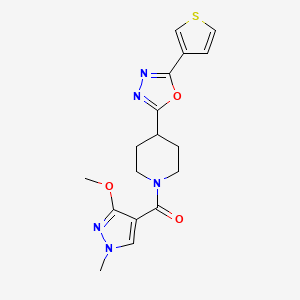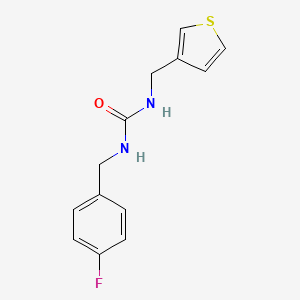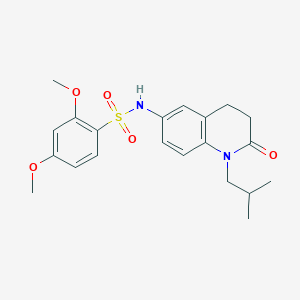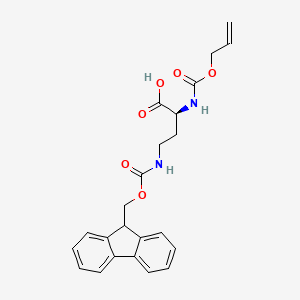![molecular formula C23H20N4O B2689545 1-([3,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2177366-45-7](/img/structure/B2689545.png)
1-([3,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([3,3’-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that features both bipyridine and naphthalene moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. The presence of bipyridine, a well-known ligand in coordination chemistry, and naphthalene, a polycyclic aromatic hydrocarbon, endows the compound with unique chemical and physical properties.
Applications De Recherche Scientifique
1-([3,3’-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea typically involves a multi-step process:
-
Formation of Bipyridine Intermediate:
Starting Materials: 3,3’-Bipyridine and an appropriate alkylating agent.
Reaction Conditions: The bipyridine is alkylated using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Formation of Naphthalene Intermediate:
Starting Materials: Naphthalene and a suitable alkylating agent.
Reaction Conditions: Similar to the bipyridine intermediate, naphthalene is alkylated under basic conditions in a solvent like DMF.
-
Coupling Reaction:
Starting Materials: The bipyridine and naphthalene intermediates.
Reaction Conditions: The intermediates are coupled using a urea-forming reagent such as phosgene or triphosgene in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-([3,3’-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced forms of the bipyridine and naphthalene moieties.
Substitution: Nitrated or halogenated derivatives of the compound.
Mécanisme D'action
The mechanism of action of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea depends on its application:
In Coordination Chemistry: Acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the bipyridine moiety.
In Biological Systems: Interacts with biomolecules such as DNA through intercalation or groove binding, affecting biological processes.
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Another bipyridine derivative, commonly used as a ligand in coordination chemistry.
1-Naphthylmethylamine: A simpler naphthalene derivative with applications in organic synthesis.
Uniqueness: 1-([3,3’-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the combination of bipyridine and naphthalene moieties, which provides a distinct set of chemical and physical properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in various scientific fields.
This detailed overview covers the essential aspects of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea, from its synthesis to its applications and mechanisms of action
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(5-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c28-23(27-16-20-7-3-6-18-5-1-2-9-22(18)20)26-13-17-11-21(15-25-12-17)19-8-4-10-24-14-19/h1-12,14-15H,13,16H2,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOREPWCEXOCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2689464.png)


![tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2689470.png)



![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2689477.png)
![8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689478.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanesulfonamide](/img/structure/B2689479.png)
![1-Methoxy-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B2689480.png)
![3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2689483.png)

